molecular formula C9H9N3O B3282983 Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- CAS No. 76006-01-4

Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-

Cat. No.: B3282983
CAS No.: 76006-01-4
M. Wt: 175.19 g/mol
InChI Key: BLJPFSGJXUXHEY-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- (CAS 76006-01-4) is a heterocyclic organic compound with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . It belongs to the pyrazolo-pyridine family, characterized by a fused pyrazole and pyridine ring system. The compound is primarily utilized as an intermediate or building block in pharmaceutical and chemical synthesis . Key structural features include:

  • A pyrazolo[3,4-c]pyridine core (distinguished by the fusion of pyrazole and pyridine rings at positions 3 and 4 of the pyridine).
  • A methyl substituent at position 5 of the pyrazole ring.
  • An ethanone (acetyl) group at position 1 of the pyrazole ring.

Limited data are available on its physicochemical properties (e.g., solubility, melting/boiling points) due to its niche applications. However, its commercial availability through suppliers like LEAP CHEM CO., LTD. highlights its relevance in synthetic workflows .

Properties

IUPAC Name

1-(5-methylpyrazolo[3,4-c]pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-8-4-11-12(7(2)13)9(8)5-10-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJPFSGJXUXHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)N(N=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyrazolopyridine derivatives, under specific reaction conditions. These reactions often require the use of catalysts and controlled temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research has explored its use in drug development, particularly in the context of targeting specific diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrazolo-pyridine derivatives vary in ring fusion positions and substituents, significantly impacting their chemical behavior and applications. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Features
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Ring Fusion Key References
Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- 76006-01-4 C₉H₉N₃O 175.19 5-methyl, 1-acetyl Pyrazolo[3,4-c]pyridine
1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone 76006-04-7 C₈H₆ClN₃O 195.61 5-chloro, 1-acetyl Pyrazolo[3,4-c]pyridine
4-Aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one N/A C₁₆H₁₂N₄O 276.29 4-aryl, 5-cyano, 3-methyl Pyrazolo[3,4-b]pyridine
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a, 7b) N/A Varies ~250–300 Amino, hydroxy, thiophene groups Pyrazolo[3,4-b]pyridine (varies)

Key Observations:

Ring Fusion Position: The target compound has a pyrazolo[3,4-c]pyridine core, while analogs like those in feature pyrazolo[3,4-b]pyridine. The c vs. Pyrazolo[3,4-b]pyridines are more commonly reported in drug discovery (e.g., kinase inhibitors) .

Substituent Effects: Methyl vs. Chlorine: The methyl group in the target compound (position 5) enhances lipophilicity compared to the chloro analog (CAS 76006-04-7), which may influence membrane permeability in biological systems . Acetyl Group: The ethanone moiety at position 1 is a common feature in intermediates for further functionalization (e.g., nucleophilic substitution or reduction to alcohols) .

Biological Activity

Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-, also known by its CAS number 76006-01-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • Structure : The compound features a pyrazolo[3,4-c]pyridine moiety which is significant for its biological activity.

Synthesis

The synthesis of Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been documented in literature, often focusing on optimizing yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that Ethanone derivatives can inhibit the growth of cancer cells such as HT-29 (human colorectal cancer) and MCF-7 (human breast cancer) with IC50 values indicating effective inhibition at low concentrations .

The mechanism by which Ethanone exerts its anticancer effects may involve:

  • Enzyme Inhibition : Studies suggest that compounds with similar structures can act as inhibitors of key protein kinases such as EGFR and MEK1. The binding affinities for these targets are notably favorable, with docking studies showing Gibbs free energy values ranging from -8.5 to -11.4 kcal/mol, indicating strong interactions .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of Ethanone on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)
HT-2915
MCF-720
A54925

This data suggests that Ethanone has a potent inhibitory effect on colorectal and breast cancer cell lines.

Study 2: Binding Affinity Analysis

Another investigation focused on the binding affinity of Ethanone to EGFR and MEK1:

Target EnzymeBinding Energy (kcal/mol)
EGFR-10.68
MEK1-9.95

These findings highlight the compound's potential as a targeted therapeutic agent against cancers that overexpress these kinases .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone?

Answer:
The synthesis of pyrazole derivatives like this compound typically involves condensation reactions. A common approach is reacting a pyrazole precursor (e.g., 5-methyl-1H-pyrazolo[3,4-c]pyridine) with acetylating agents. For example:

  • Step 1: React 5-methyl-1H-pyrazolo[3,4-c]pyridine with an acetyl donor (e.g., acetic anhydride or acetyl chloride) under reflux in a polar solvent like ethanol or DMF.
  • Step 2: Monitor the reaction via TLC or HPLC. Purify the product using recrystallization (e.g., DMF/ethanol mixtures) or column chromatography.
  • Key Considerations: Optimize reaction time (typically 2–6 hours) and temperature (50–80°C) to avoid side products like over-acetylation. Structural confirmation via 1^1H/13^{13}C NMR and mass spectrometry is critical .

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:
Structural characterization involves:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, pyrazole protons at δ ~7–8 ppm). 13^{13}C NMR confirms carbonyl (C=O) signals at δ ~200 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion peak (e.g., expected m/z for C10H11N3O\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}: 189.0902) .
  • X-ray Crystallography: For definitive confirmation, use SHELX programs (e.g., SHELXL for refinement). Crystallize the compound in a suitable solvent (e.g., ethanol/water) and analyze lattice parameters and bond angles .

Advanced: How can computational methods predict the pharmacological profile of this compound?

Answer:

  • Molecular Docking: Use PyRx or AutoDock Vina to dock the compound into target proteins (e.g., microbial enzymes). Optimize the 3D structure with Gaussian09 and assign partial charges via Gasteiger method .
  • ADMET Prediction: Tools like SwissADME predict Lipinski’s Rule compliance (e.g., molecular weight <500, logP <5). For toxicity, employ ProTox-II to assess hepatotoxicity or mutagenicity risks .
  • Key Metrics: Binding energy scores (< -6 kcal/mol suggest strong affinity) and pharmacokinetic parameters (e.g., bioavailability >30%) .

Advanced: What crystallographic strategies resolve ambiguities in structural data for pyrazole derivatives?

Answer:

  • Data Collection: Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement: Employ SHELXL for small-molecule refinement. Address twinning or disorder by applying restraints (e.g., SIMU/DELU) and validating with R-factor convergence (<5% for R1) .
  • Validation: Cross-check with CCDC databases for bond-length/angle consistency. Use PLATON to detect missed symmetry or voids .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) and compound purity (≥95% by HPLC).
  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., methyl groups) and compare IC50_{50} values. For example, trimethoxy or benzofuran moieties in similar pyrazoles enhance bioactivity .
  • Mechanistic Studies: Use siRNA knockdown or enzyme inhibition assays to confirm target specificity. Cross-validate with in vivo models (e.g., murine infection) .

Advanced: What analytical techniques resolve synthetic byproducts or degradation products?

Answer:

  • HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) coupled with MS to identify impurities. Compare retention times and fragmentation patterns with standards .
  • Stability Studies: Conduct forced degradation under heat, light, or pH extremes. Monitor via TLC or UPLC-PDA to track hydrolytic or oxidative byproducts .
  • Isolation: Use preparative HPLC to isolate impurities for NMR or X-ray analysis .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetyl chloride) .
  • Waste Disposal: Neutralize acidic/basic waste before disposal. Follow institutional guidelines for organic solvent recycling .
  • First Aid: For skin contact, rinse with water for 15 minutes. Seek medical attention if irritation persists .

Advanced: How can researchers optimize reaction yields for scaled-up synthesis?

Answer:

  • Catalysis: Screen catalysts (e.g., p-TsOH or DMAP) to accelerate acetylation. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C) .
  • Solvent Optimization: Test green solvents (e.g., cyclopentyl methyl ether) for improved solubility and lower toxicity.
  • Process Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-
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Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-

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